molecular formula C4H6BrNOS B7817460 5-(Bromomethyl)-1,3-thiazolidin-2-one

5-(Bromomethyl)-1,3-thiazolidin-2-one

Cat. No.: B7817460
M. Wt: 196.07 g/mol
InChI Key: SBLHKCAPCNGEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,3-thiazolidin-2-one is a chemical compound characterized by a bromomethyl group attached to a thiazolidin-2-one ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,3-thiazolidin-2-one typically involves the reaction of 1,3-thiazolidin-2-one with bromomethylating agents under controlled conditions. One common method is the reaction with bromomethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-1,3-thiazolidin-2-one undergoes various types of chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromomethyl group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Various substituted thiazolidin-2-ones.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Bromomethyl)-1,3-thiazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate.

Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore the medicinal properties of derivatives of this compound. These derivatives may exhibit therapeutic effects in various diseases.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-1,3-thiazolidin-2-one exerts its effects depends on its derivatives and the specific biological targets. The molecular targets and pathways involved are determined by the structure of the compound and its interactions with biological molecules.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1,3-thiazolidin-2-one

  • 5-(Iodomethyl)-1,3-thiazolidin-2-one

  • 5-(Fluoromethyl)-1,3-thiazolidin-2-one

Uniqueness: 5-(Bromomethyl)-1,3-thiazolidin-2-one is unique due to its bromomethyl group, which imparts different reactivity compared to other halogenated analogs. This difference in reactivity can lead to the formation of distinct products and biological activities.

Properties

IUPAC Name

5-(bromomethyl)-1,3-thiazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNOS/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHKCAPCNGEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=O)N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.